Nazartinib

説明

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) and Their Evolution in Cancer Therapy

EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival. frontiersin.orgncats.io Activating mutations in the EGFR gene are common in NSCLC, particularly in adenocarcinoma histology, and are associated with sensitivity to EGFR-TKIs. frontiersin.org The development of EGFR-TKIs has revolutionized the treatment of EGFR-mutant NSCLC.

First and Second-Generation EGFR-TKIs and Associated Resistance Mechanisms

The first generation of EGFR-TKIs, such as gefitinib and erlotinib, are reversible inhibitors that target the ATP-binding site of the EGFR kinase domain. frontiersin.orgnih.govpharmgkb.org These agents demonstrated significant clinical activity and improved outcomes compared to chemotherapy in patients with activating EGFR mutations, primarily exon 19 deletions and the L858R point mutation in exon 21. frontiersin.orgfrontiersin.orgnih.govpharmgkb.orgmdpi.com

However, resistance to first-generation EGFR-TKIs inevitably develops, typically after a median duration of response of about 10-14 months. frontiersin.orgfrontiersin.orgmdpi.comspandidos-publications.com The most common mechanism of acquired resistance, accounting for 50-60% of cases, is the emergence of a secondary point mutation in exon 20, known as T790M. frontiersin.orgfrontiersin.orgmdpi.comspandidos-publications.comoncotarget.comdovepress.comnih.govnih.gov The T790M mutation is located in the gatekeeper residue of the ATP-binding pocket and increases the affinity of EGFR for ATP, thereby reducing the binding affinity of first-generation TKIs. nih.govspandidos-publications.comoncotarget.com Other resistance mechanisms include MET amplification, HER2 amplification, and mutations in other signaling pathways. nih.govdovepress.comamegroups.orgascopubs.org

Second-generation EGFR-TKIs, such as afatinib and dacomitinib, were developed to overcome resistance to first-generation agents. frontiersin.orgdovepress.comspandidos-publications.com These are irreversible inhibitors that covalently bind to EGFR and other ErbB family members. pharmgkb.orgdovepress.comspandidos-publications.com While they showed improved inhibition of EGFR-dependent tumor growth compared to first-generation TKIs and some activity against T790M, resistance still emerged, and they also inhibited wild-type EGFR, leading to dose-limiting toxicities. frontiersin.orgdovepress.comdovepress.com The T790M mutation remained a key resistance mechanism to second-generation TKIs as well. mdpi.comdovepress.com

Emergence of Third-Generation EGFR-TKIs: Rationale and Development

The persistent challenge of acquired resistance, particularly mediated by the T790M mutation, and the off-target toxicities associated with earlier generations of TKIs provided the rationale for the development of third-generation EGFR-TKIs. frontiersin.orgfrontiersin.orgpharmgkb.orgoncotarget.comdovepress.comnih.gov These newer agents were specifically designed to potently and selectively inhibit EGFR harboring the T790M mutation, in addition to the common activating mutations (Exon 19 deletion and L858R), while sparing wild-type EGFR to improve the therapeutic window and reduce adverse effects. frontiersin.orgncats.iofrontiersin.orgpharmgkb.orgoncotarget.comdovepress.comnih.govascopubs.orgdovepress.com

Nazartinib as a Third-Generation EGFR-TKI

This compound is classified as a novel third-generation EGFR-TKI. ncats.ioascopubs.orgresearchgate.netamegroups.orgmedkoo.comresearchgate.netmemoinoncology.commdalert.com It was developed with the aim of overcoming the limitations of earlier generations, particularly the prevalent T790M-mediated resistance. dovepress.comguidetopharmacology.org

Targeting Specific EGFR Mutations: Exon 19 Deletion, L858R, and T790M

This compound is designed to specifically target and inhibit EGFR with common activating mutations, including exon 19 deletions and the L858R point mutation, as well as the acquired resistance mutation T790M. frontiersin.orgascopubs.orgresearchgate.netamegroups.orgmedkoo.commemoinoncology.com Preclinical studies have demonstrated potent inhibition of EGFR phosphorylation in cell lines harboring these mutations. ncats.iomedkoo.com

Research findings have characterized the efficacy of this compound against cells expressing various clinically relevant EGFR mutations. In studies using human lung cancer-derived cell lines and Ba/F3 cells transduced with mutant EGFRs, this compound effectively inhibited the proliferation of cells harboring exon 19 deletion, L858R, and T790M mutations. nih.gov Specifically, in Ba/F3 cells harboring EGFR T790M mutations (exon 19del + T790M or L858R + T790M), this compound effectively reduced cell viability. nih.gov

While this compound showed similar efficacy to osimertinib in cells expressing EGFR exon 20 insertions, for classic EGFR mutations (exon 19 deletion and L858R, with or without T790M), osimertinib demonstrated lower IC50 values and wider therapeutic windows than this compound in some in vitro studies. nih.gov However, in cells expressing the EGFR T790M mutation, both osimertinib and this compound showed markedly wider therapeutic windows compared to first and second-generation TKIs like erlotinib or afatinib. nih.gov

Preclinical data using cell lines and xenograft models further support this compound's activity against these key mutations. This compound potently inhibited L858R, Ex19del, and T790M in vitro, which translated into strong tumor regressions in vivo in several patient-derived xenograft models. researchgate.net

Irreversible and Covalent Binding Characteristics of this compound to EGFR

A key characteristic of this compound, shared with other third-generation EGFR-TKIs like osimertinib, is its irreversible and covalent binding to EGFR. ncats.iofrontiersin.orgnih.govoncotarget.comdovepress.comspandidos-publications.comresearchgate.netresearchgate.netenzymlogic.com This irreversible binding occurs via a covalent interaction with a specific cysteine residue, C797, located in the ATP-binding pocket of the EGFR kinase domain. nih.govoncotarget.comdovepress.comamegroups.orgresearchgate.net This covalent bond allows this compound to achieve sustained and complete EGFR inhibition, even in the presence of high intracellular concentrations of ATP, which is particularly important for overcoming the increased ATP affinity conferred by the T790M mutation. nih.govoncotarget.comdovepress.com

Kinetic studies have characterized the irreversible inhibition of EGFR by this compound. These studies show a slow onset of inhibition and a time-dependent reduction in IC50 values, indicative of the formation of a covalent complex over time. enzymlogic.com

Mutant-Selectivity and Wild-Type EGFR Sparing Properties of this compound

This compound is designed to be a mutant-selective EGFR inhibitor, meaning it preferentially targets and inhibits EGFR harboring activating and T790M mutations while having limited activity against wild-type (WT) EGFR. ncats.iofrontiersin.orgoncotarget.comdovepress.comascopubs.orgresearchgate.netamegroups.orgresearchgate.netcaymanchem.com This selectivity is crucial for reducing off-target toxicities associated with inhibiting WT EGFR, such as skin rash and diarrhea, which are commonly observed with less selective TKIs. ncats.iofrontiersin.orgdovepress.comspandidos-publications.commdalert.com

Preclinical studies have demonstrated this selectivity. In cell-based assays, this compound showed significantly lower IC50 values for EGFR mutant cell lines (including those with L858R, Exon 19 deletion, and T790M) compared to cell lines expressing wild-type EGFR. medkoo.comcaymanchem.com For instance, in one study, this compound exhibited IC50 values in the low nanomolar range (e.g., ~2–5 nM) for mutant EGFR in vitro, while the IC50 for wild-type EGFR was significantly higher (~500 nM or higher), suggesting a favorable therapeutic index. medkoo.com Another study reported IC50 values of 6.11 nM for H3255 cells (L858R), 1.52 nM for HCC827 cells (Exon 19 deletion), and 4.18 nM for H1975 cells (L858R/T790M), compared to 160.6 nM for HaCaT keratinocytes expressing wild-type EGFR. caymanchem.com This differential potency against mutant versus wild-type EGFR contributes to its improved tolerability profile observed in clinical studies. ncats.iofrontiersin.orgspandidos-publications.commdalert.com

In vitro Inhibition Data (Representative)

| Cell Line (EGFR Status) | IC50 (nM) | Reference |

| H3255 (L858R) | 6.11 | caymanchem.com |

| HCC827 (Exon 19 del) | 1.52 | caymanchem.com |

| H1975 (L858R/T790M) | 4.18 | caymanchem.com |

| HaCaT (Wild-type) | 160.6 | caymanchem.com |

Note: IC50 values can vary depending on the specific assay and cell line used.

This mutant-sparing property allows for selective targeting of cancer cells driven by EGFR mutations while minimizing the impact on normal cells that express wild-type EGFR. ncats.iofrontiersin.orgoncotarget.comdovepress.comascopubs.orgresearchgate.netamegroups.orgresearchgate.netcaymanchem.com

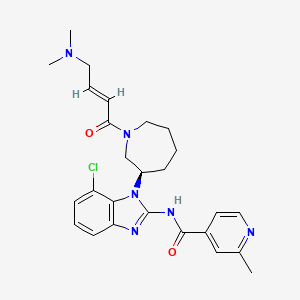

特性

IUPAC Name |

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMMMLWIABWRKL-WUTDNEBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508250-71-2 | |

| Record name | Nazartinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nazartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAZARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7K32EME8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Investigations of Nazartinib

In Vitro Studies of Nazartinib Activity

In vitro studies are crucial for understanding the direct effects of a compound on cancer cells and the underlying molecular mechanisms. These investigations provide valuable data on cell line sensitivity, inhibition of proliferation, and the impact on key signaling pathways.

Cell Line Sensitivity and Inhibition of Proliferation

Preclinical studies have demonstrated that this compound exhibits potent inhibitory effects on the proliferation of cancer cell lines harboring activating EGFR mutations. medkoo.comnih.gov this compound has shown potent inhibition of EGFR phosphorylation in cell lines with activating EGFR mutations, such as L858R and exon 19 deletions, as well as those with the T790M mutation. medkoo.com The half-maximal inhibitory concentration (IC₅₀) values for this compound against mutant EGFR in vitro have been reported in the low nanomolar range, typically around 2–5 nM. medkoo.com In contrast, this compound demonstrates significantly lower potency against wild-type EGFR, with IC₅₀ values typically 500 nM or higher, suggesting a favorable therapeutic index and selectivity for mutant forms of the receptor. medkoo.com

Studies using Ba/F3 cells transduced with various EGFR mutations have been instrumental in characterizing this compound's efficacy. nih.gov For Ba/F3 cells harboring classic EGFR mutations (exon 19 deletion or L858R), this compound inhibited proliferation, with potency comparable to that of erlotinib, while osimertinib was more potent than both erlotinib and this compound. nih.gov In human lung cancer cell lines, such as PC-9 (EGFR exon 19 deletion), this compound effectively inhibited proliferation. nih.govresearchgate.net For PC-9 cells, the calculated IC₅₀ values for this compound were reported. nih.gov

In cell lines harboring the EGFR T790M mutation, such as PC-9ER and H1975, which are resistant to first-generation EGFR-TKIs like erlotinib, this compound effectively inhibited proliferation. nih.gov The calculated IC₅₀ values for this compound in PC-9ER cells were 276 nM. nih.govresearchgate.net These data indicate that this compound is effective in inhibiting the proliferation of cell lines driven by both common activating EGFR mutations and the acquired T790M resistance mutation. nih.gov

Here is a table summarizing representative IC₅₀ values for this compound in selected cell lines:

| Cell Line | EGFR Mutation Profile | This compound IC₅₀ (nM) | Source |

| Ba/F3 | Mutant EGFR (General) | ~2–5 | medkoo.com |

| Ba/F3 | Wild Type EGFR | ≥500 | medkoo.com |

| Ba/F3 | Exon 19 Del | Comparable to Erlotinib | nih.gov |

| Ba/F3 | L858R | 35 | researchgate.net |

| Ba/F3 | Exon 19 Del + T790M | 276 | nih.govresearchgate.net |

| Ba/F3 | L858R + T790M | 52 | researchgate.net |

| PC-9 | Exon 19 Del | Effectively inhibited proliferation | nih.govresearchgate.net |

| PC-9ER | Exon 19 Del + T790M | 276 | nih.govresearchgate.net |

| H1975 | L858R + T790M | Effectively inhibited proliferation | nih.gov |

Impact on EGFR Signaling and Downstream Pathways (e.g., MAPK Pathway)

EGFR activation triggers downstream signaling pathways that are critical for cell growth, proliferation, and survival, including the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) pathway. oncotarget.comresearchgate.netnih.govspandidos-publications.com this compound, as an EGFR TKI, is designed to inhibit EGFR-mediated signaling. medkoo.comclinicaltrials.eu

In vitro studies have investigated the effect of this compound on the phosphorylation of EGFR and its downstream effectors. oncotarget.comnih.gov In Ba/F3 cells harboring classic EGFR mutations (exon 19 deletion or L858R), this compound inhibited the phosphorylation of EGFR, AKT, and ERK to a similar extent as erlotinib and osimertinib, although afatinib showed more dramatic inhibition. oncotarget.comnih.gov

In cell lines expressing the EGFR T790M mutation, such as Ba/F3 cells with exon 19 deletion + T790M or L858R + T790M, this compound effectively inhibited the phosphorylation of EGFR, AKT, and ERK, unlike erlotinib which did not. oncotarget.comnih.gov This inhibition of phosphorylation in the downstream pathways correlates with the observed sensitivity of these cells to this compound. oncotarget.comnih.gov

Furthermore, studies examining less common EGFR mutations, such as G719S+T790M and L861Q+T790M, have shown that osimertinib and this compound produced similar inhibitions of EGFR, AKT, and ERK phosphorylation in cells expressing these mutations. oncotarget.com These findings underscore this compound's ability to modulate key signaling cascades driven by various mutant forms of EGFR. oncotarget.comnih.gov

Evaluation of this compound Against Various EGFR Mutation Profiles

This compound has been evaluated for its activity against a range of clinically relevant EGFR mutations in preclinical settings. oncotarget.comnih.govresearchgate.netnih.gov These studies aim to understand the spectrum of mutations sensitive to this compound and to compare its efficacy with other EGFR-TKIs. oncotarget.comnih.govnih.gov

Classic EGFR mutations, including exon 19 deletions and the L858R point mutation in exon 21, are the most common activating mutations in NSCLC and are associated with sensitivity to first-generation EGFR-TKIs. oncotarget.comspandidos-publications.comoncotarget.comresearchgate.netamegroups.cn this compound has demonstrated activity against cell lines harboring these classic mutations. medkoo.comnih.gov In Ba/F3 cells expressing exon 19 deletion or L858R, this compound inhibited proliferation and EGFR signaling. oncotarget.comnih.gov While effective, some studies using Ba/F3 cells indicated that osimertinib showed lower IC₅₀ values and wider therapeutic windows compared to this compound for classic EGFR mutations. oncotarget.comnih.govresearchgate.netnih.gov However, this compound's potency was comparable to that of erlotinib in Ba/F3 cells with these mutations. nih.gov

The EGFR T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs. oncotarget.comnih.govnih.govnih.gov Third-generation EGFR-TKIs like this compound were specifically developed to overcome this resistance. oncotarget.comnih.govnih.govoncotarget.com Preclinical data strongly support this compound's efficacy against the T790M mutation. medkoo.comnih.gov this compound has shown potent inhibition of EGFR phosphorylation and cell proliferation in cell lines harboring the T790M mutation, including those with co-occurring classic mutations (e.g., exon 19 deletion + T790M or L858R + T790M). medkoo.comoncotarget.comnih.gov Studies comparing this compound and osimertinib in cells expressing the T790M mutation have shown that both agents effectively inhibited proliferation and EGFR signaling, with markedly wider therapeutic windows compared to earlier generation TKIs. oncotarget.comnih.govnih.gov

Less common EGFR mutations, such as G719X (including G719S), L861Q, and S768I, represent a heterogeneous group with varying sensitivities to different EGFR-TKIs. oncotarget.comnih.govresearchgate.netamegroups.cnfrontiersin.orghealthbooktimes.org Preclinical studies have evaluated this compound's activity against cell lines expressing these mutations. oncotarget.comnih.govresearchgate.netnih.gov

For less common EGFR mutations like G719S or L861Q, studies in Ba/F3 cells have indicated that afatinib showed the lowest IC₅₀ values. oncotarget.comnih.govresearchgate.netnih.gov The efficacy of third-generation EGFR-TKIs, including this compound, for these mutations, particularly in the presence or absence of the T790M mutation, has been investigated. oncotarget.comnih.govnih.gov For cells expressing G719S+T790M or L861Q+T790M, the IC₅₀ values of osimertinib and this compound were around 100 nM, which were significantly higher than those observed for classic mutations with T790M. oncotarget.comnih.govresearchgate.netnih.govoncotarget.com This suggests that while active, the potency of this compound against these specific compound mutations might be lower compared to classic mutations with T790M. oncotarget.comnih.govresearchgate.netnih.gov

This compound has also been evaluated against cell lines expressing EGFR exon 20 insertion mutations, which are often resistant to first- and second-generation EGFR-TKIs. oncotarget.comnih.govresearchgate.netoncotarget.comresearchgate.net In these models, osimertinib and this compound showed similar efficacies. oncotarget.comnih.govresearchgate.netnih.govoncotarget.com

Here is a table summarizing the reported IC₅₀ values for this compound against less common EGFR mutations in Ba/F3 cells:

| EGFR Mutation Profile | This compound IC₅₀ (nM) | Source |

| G719S | Limited efficacy | oncotarget.comnih.govresearchgate.net |

| L861Q | Limited efficacy | oncotarget.comnih.govresearchgate.net |

| G719S + T790M | Around 100 | oncotarget.comnih.govresearchgate.netnih.govoncotarget.com |

| L861Q + T790M | Around 100 | oncotarget.comnih.govresearchgate.netnih.govoncotarget.com |

| Exon 20 Insertions | Similar to Osimertinib | oncotarget.comnih.govresearchgate.netnih.govoncotarget.com |

These preclinical in vitro studies provide a foundation for understanding this compound's activity spectrum and its potential role in targeting various EGFR-mutant NSCLC.

EGFR Exon 20 Insertion Variants and Drug Sensitivity

EGFR exon 20 insertion mutations represent a heterogeneous group of alterations that are often associated with resistance to first- and second-generation EGFR TKIs e-crt.orgnih.govamegroups.cnspringermedizin.de. These insertions, typically located just after the C-helix in the tyrosine kinase domain, can induce conformational changes that affect inhibitor binding e-crt.org.

Preclinical investigations have explored the sensitivity of cancer-derived cell lines expressing EGFR exon 20 insertions to this compound. One study indicated that this compound showed promising results in vitro against cell lines expressing these insertions e-crt.org. While first and second-generation TKIs like erlotinib or gefitinib generally show a lack of sensitivity against EGFR exon 20 insertions, this compound and osimertinib have shown similar efficacies in cells expressing these mutations e-crt.orgnih.gov. This suggests a potential therapeutic window for this compound in this patient population, although clinical confirmation is needed e-crt.orgnih.govamegroups.cn.

Interactive Table 1: In Vitro Sensitivity of EGFR Mutant Cell Lines to this compound

| Cell Line | EGFR Mutation | IC₅₀ (nM) | Source |

| H1975 | L858R/T790M | 4, 4.18 | medchemexpress.combertin-bioreagent.com |

| H3255 | L858R | 6, 6.11 | medchemexpress.combertin-bioreagent.com |

| HCC827 | Exon 19 Deletion | 2, 1.52 | medchemexpress.combertin-bioreagent.com |

| HaCaT | Wild-type EGFR | 160.6, 500+ | medkoo.combertin-bioreagent.com |

| (Cell lines with Exon 20 Insertions) | (Specific insertions not detailed in snippets) | Promising activity reported | e-crt.org |

Note: IC₅₀ values may vary slightly between studies.

Mechanistic Characterization of this compound's Interaction with EGFR

This compound is characterized as a covalent mutant-selective EGFR inhibitor medkoo.commedchemexpress.com. It functions by irreversibly binding to the ATP-binding pocket of EGFR, specifically targeting the cysteine residue at position 797 (C797) nih.govspandidos-publications.com. This covalent interaction is key to its mechanism, particularly in overcoming resistance mediated by the T790M mutation, which enhances ATP affinity and reduces the effectiveness of reversible inhibitors nih.govspandidos-publications.com.

This compound potently inhibits EGFR phosphorylation in cell lines harboring activating EGFR mutations (L858R, exon 19 deletions) and the T790M mutation medkoo.commedchemexpress.combertin-bioreagent.com. Studies have reported IC₅₀ values in the low nanomolar range for mutant EGFR in vitro, while demonstrating significantly less activity against wild-type EGFR medkoo.combertin-bioreagent.com. This selective inhibition of mutant EGFR signaling, including the MAPK pathway, leads to downstream effects such as cell cycle arrest and apoptosis researchgate.net.

Interactive Table 2: In Vitro Inhibition of EGFR Phosphorylation and Cell Proliferation by this compound

| Cell Line | EGFR Mutation | pEGFR EC₅₀ (nM) | Cell Proliferation EC₅₀ (nM) | Source |

| H3255 | L858R | 5 | 9 | medchemexpress.comarctomsci.com |

| HCC827 | Exon 19 Deletion | 1 | 11 | medchemexpress.comarctomsci.com |

| H1975 | L858R/T790M | 3 | 25 | medchemexpress.comarctomsci.com |

Note: EC₅₀ values represent the compound concentration at which 50% of the effect is observed.

In Vivo Xenograft Models and Tumor Regression Studies

Preclinical evaluation of this compound's efficacy has included studies using in vivo xenograft models, where human cancer cells are implanted into immunocompromised mice. These models allow for the assessment of a compound's ability to inhibit tumor growth and induce regression in a living system.

Assessment of Tumor Growth Inhibition and Regression

In xenograft models, this compound has demonstrated the ability to inhibit EGFR signaling and the MAPK pathway, leading to tumor regression researchgate.net. Studies using models such as the H1975 mouse xenograft model (harboring the L858R/T790M mutations) have shown dose-dependent efficacy medchemexpress.comarctomsci.commedchemexpress.commedchemexpress.com.

In the H1975 model, this compound at a dose of 10 mg/kg orally induced tumor growth inhibition with a Tumor/Control (T/C) volume of 29% medchemexpress.comarctomsci.commedchemexpress.commedchemexpress.com. Higher doses of 30 mg/kg and 100 mg/kg resulted in tumor regressions, with T/C values of -61% and -80%, respectively medchemexpress.comarctomsci.commedchemexpress.commedchemexpress.com. Near complete tumor cell regression was observed at the highest dose tested (50 mg/kg in one study) medchemexpress.comarctomsci.commedchemexpress.commedchemexpress.com. Significant antitumor activity was also observed in the H3255 xenograft model (harboring the L858R mutation) at a dose of 30 mg/kg medchemexpress.comarctomsci.commedchemexpress.commedchemexpress.com. Furthermore, this compound reduced tumor growth in an HCC827 lung adenocarcinoma mouse xenograft model (harboring an exon 19 deletion) across a range of doses bertin-bioreagent.com.

Interactive Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | EGFR Mutation | This compound Dose (mg/kg, p.o.) | Tumor Volume Change (T/C %) | Outcome | Source |

| H1975 | L858R/T790M | 10 | 29 | Growth Inhibition | medchemexpress.comarctomsci.commedchemexpress.commedchemexpress.com |

| H1975 | L858R/T790M | 30 | -61 | Tumor Regression | medchemexpress.comarctomsci.commedchemexpress.commedchemexpress.com |

| H1975 | L858R/T790M | 100 | -80 | Tumor Regression | medchemexpress.comarctomsci.commedchemexpress.commedchemexpress.com |

| H1975 | L858R/T790M | 50 | Near complete regression | Tumor Regression | medchemexpress.comarctomsci.commedchemexpress.commedchemexpress.com |

| H3255 | L858R | 30 | Significant antitumor activity | Antitumor Activity | medchemexpress.comarctomsci.commedchemexpress.commedchemexpress.com |

| HCC827 | Exon 19 Deletion | 3 to 100 | Reduced tumor growth | Growth Inhibition | bertin-bioreagent.com |

| LU1868 (PDX) | EGFR-mutant | 10 (single agent) | Moderate efficacy | Growth Inhibition | nih.gov |

| LU1868 (PDX) | EGFR-mutant | 10 (in combination with ribociclib) | Sustained tumor regression | Tumor Regression | nih.gov |

Note: PDX stands for Patient-Derived Xenograft.

Correlation of Preclinical Efficacy with EGFR Mutation Status

Preclinical studies with this compound have consistently shown a correlation between its efficacy and the presence of specific EGFR mutations. This compound selectively inhibits cell lines containing EGFR with catalytic domain mutations medchemexpress.comarctomsci.commedchemexpress.com. Its potent activity against cell lines harboring activating mutations (Exon 19 deletion, L858R) and the T790M resistance mutation highlights its intended target profile medkoo.commedchemexpress.combertin-bioreagent.com.

The significant tumor growth inhibition and regression observed in xenograft models carrying these specific EGFR mutations, such as H1975 (L858R/T790M) and H3255 (L858R), further support the mutation-selective nature of this compound's efficacy medchemexpress.comarctomsci.commedchemexpress.commedchemexpress.com. While studies specifically detailing the in vivo efficacy of this compound against xenograft models with EGFR exon 20 insertions were not explicitly found in the provided snippets, the in vitro data suggesting similar efficacy to osimertinib in cells with these insertions implies a potential for in vivo activity that warrants further investigation e-crt.orgnih.gov.

Pharmacology and Metabolism of Nazartinib

Mechanism of Action

Nazartinib functions as a potent and selective inhibitor of EGFR, particularly targeting mutated forms of the receptor. ontosight.aimedkoo.com This action is crucial for its potential therapeutic effect in cancers where EGFR is overactive or mutated, driving uncontrolled cell growth. clinicaltrials.euontosight.ai

Inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase Activity

This compound is an irreversible, covalent inhibitor of EGFR. selleckchem.comguidetopharmacology.orgresearchgate.net It binds to and inhibits the activity of mutant forms of EGFR, including the T790M EGFR mutant. nih.gov By preventing EGFR-mediated signaling, this compound may induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. nih.gov Studies have shown that this compound potently inhibits the phosphorylation of EGFR and its downstream proteins, such as AKT and ERK, in cell lines harboring various EGFR mutations. oncotarget.com

Molecular Basis of Mutant-Selectivity

This compound is designed to be a mutant-selective EGFR inhibitor. medkoo.comamegroups.org It demonstrates potent inhibitory activity against activating EGFR mutations, such as L858R and exon 19 deletions, as well as the acquired resistance mutation T790M. selleckchem.commedkoo.comamegroups.org Preclinical studies indicate that this compound has significantly higher potency against these mutant forms compared to wild-type (WT) EGFR. selleckchem.commedkoo.comamegroups.org This selectivity is intended to target cancer cells harboring these specific mutations while minimizing inhibition of WT EGFR, potentially leading to a more favorable therapeutic index and reduced side effects associated with inhibiting normal EGFR function. ontosight.aimedkoo.comfrontiersin.org In vitro studies have shown nanomolar inhibitory potency against activating mutations (L858R, ex19del) and T790M, with up to 60-fold selectivity over wild type EGFR. selleckchem.com Cellular assays have demonstrated potent inhibition of pEGFR levels in cell lines harboring L858R, Ex19del, and L858R/T790M mutations with low nanomolar EC50 values. selleckchem.com

Table 1: In Vitro Cellular Activity of this compound on EGFR Mutants

| Cell Line | EGFR Mutation | EC50 (nM) for pEGFR Inhibition | EC50 (nM) for Cell Proliferation Inhibition |

| H3255 | L858R | 5 selleckchem.com | 9 medchemexpress.com |

| HCC827 | Ex19del | 1 selleckchem.com | 11 medchemexpress.com |

| H1975 | L858R/T790M | 3 selleckchem.com | 25 medchemexpress.com |

Note: This table is intended to be interactive in a digital format.

Drug-Drug Interactions (DDIs)

As an orally administered tyrosine kinase inhibitor, this compound has the potential for drug-drug interactions, which can be a significant consideration in cancer therapy due to the narrow therapeutic window of many anticancer drugs. eur.nl

Potential for Increased Risk or Severity of Adverse Effects with Concomitant Medications (e.g., Methemoglobinemia-inducing agents, Erythropoietins, Immunosuppressants)

There is a potential for increased risk or severity of adverse effects when this compound is combined with certain medications. Specifically, the risk or severity of methemoglobinemia can be increased when this compound is combined with various methemoglobinemia-inducing agents, such as certain local anesthetics (e.g., Benzocaine, Lidocaine, Procaine) and other compounds (e.g., Meloxicam, Phenol). drugbank.com The risk or severity of thrombosis can be increased when this compound is combined with erythropoietins like Erythropoietin, Darbepoetin alfa, Methoxy polyethylene glycol-epoetin beta, and Peginesatide. drugbank.com Additionally, the risk or severity of immunosuppression may be increased when this compound is combined with immunosuppressants such as Etrasimod. drugbank.com

Table 2: Potential Drug-Drug Interactions with this compound

| Concomitant Medication Category | Examples of Medications | Potential Increased Risk/Severity of Adverse Effect | Source |

| Methemoglobinemia-inducing agents | Diphenhydramine, Dyclonine, Ethyl chloride, Etidocaine, Chloroprocaine, Benzocaine, Lidocaine, Meloxicam, Phenol, Procaine, Tetracaine, Ambroxol, Articaine, Cinchocaine, Cocaine, Levobupivacaine, Mepivacaine, Oxetacaine, Oxybuprocaine, Pramocaine, Prilocaine drugbank.com | Methemoglobinemia | drugbank.com |

| Erythropoietins | Erythropoietin, Darbepoetin alfa, Methoxy polyethylene glycol-epoetin beta, Peginesatide | Thrombosis | drugbank.com |

| Immunosuppressants | Etrasimod | Immunosuppression | drugbank.com |

Note: This table is intended to be interactive in a digital format.

Clinical Significance and Management of DDIs

The clinical significance and management of drug-drug interactions with this compound require careful consideration, particularly given that TKIs are often used chronically and are frequently metabolized by cytochrome P450 (CYP) enzymes. eur.nl Alterations in metabolism through CYP inhibition or induction can substantially influence the bioavailability and systemic exposure of orally administered anticancer drugs, potentially leading to decreased efficacy or increased toxicity. eur.nl While specific clinical management guidelines for this compound-related DDIs were not detailed in the provided information, the general principles for managing DDI risks with TKIs involve identifying potential interactions based on the metabolic pathways of this compound and concomitant medications, monitoring patients for adverse effects or reduced efficacy, and adjusting dosages or selecting alternative medications when necessary. Awareness of potential interactions is crucial for guiding medical oncologists and pharmacists in managing patients receiving TKI therapy. eur.nl

Metabolic Profile and Stability

Characterizing the metabolic profile and stability of this compound is important for understanding its pharmacokinetics and potential for interactions. This compound is an orally administered drug. clinicaltrials.eunih.gov In vitro studies have been conducted to assess the metabolic stability of this compound, for example, in human liver microsomes (HLMs) using UPLC-MS/MS methods. researchgate.netnih.gov These studies aim to determine how the drug is metabolized and its stability within biological systems.

Research utilizing computational software like StarDrop, which includes P450 and DEREK software, has been employed to evaluate the metabolic stability of this compound and identify potential structural alerts. researchgate.netnih.gov In one study, the intrinsic clearance of this compound in HLMs was assessed to be 46.48 mL/min/kg, and the in vitro half-life was found to be 17.44 minutes. researchgate.netnih.gov This suggests a moderate to high intrinsic clearance in this in vitro system. The bioactivation center, identified as the carbon atom between the unsaturated conjugated system and the aliphatic linear tertiary amine, was noted as a potential site for metabolic reactions. researchgate.netnih.gov Computational analyses suggest that modifications to the dimethylamino-butenoyl moiety might potentially enhance the metabolic stability and safety properties of related derivatives. researchgate.netnih.govlarvol.com

Table 3: In Vitro Metabolic Stability Parameters of this compound in Human Liver Microsomes

| Parameter | Value | Unit | Source |

| Intrinsic Clearance | 46.48 researchgate.netnih.gov | mL/min/kg | researchgate.netnih.gov |

| In Vitro Half-life | 17.44 researchgate.netnih.gov | minutes | researchgate.netnih.gov |

Note: This table is intended to be interactive in a digital format.

While in vitro studies provide insights into metabolic stability, the in vivo metabolic profile involves complex processes including absorption, distribution, metabolism by various enzymes, and excretion. Information regarding the specific metabolic pathways and the major metabolites of this compound in humans was not extensively detailed in the provided search results, though the in vitro studies in HLMs highlight potential areas of metabolic lability. researchgate.netnih.gov Preclinical data in rodents suggested moderate volume of distribution and low to moderate clearance. selleckchem.com

In Vitro Metabolic Characterization in Human Liver Microsomes (HLMs)

In vitro studies utilizing human liver microsomes (HLMs) have been conducted to characterize the metabolic profile of this compound. These experiments typically involve incubating this compound with HLMs in the presence of necessary cofactors like NADPH. royalsocietypublishing.orgresearchgate.netnih.gov The metabolic reactions observed in HLMs include phase I transformations such as hydroxylation, oxidation, and N-demethylation. royalsocietypublishing.orgresearchgate.netnih.govdatadryad.org

Studies have employed techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to analyze the metabolites formed during these incubations. nih.govresearchgate.net The concentration of metabolites has been shown to increase with increasing concentrations of this compound in the incubation mixture. royalsocietypublishing.org

Metabolic stability studies in HLMs provide parameters like intrinsic clearance and in vitro half-life. For this compound, the intrinsic clearance has been assessed to be 46.48 mL/min/kg, and the in vitro half-life was determined to be 17.44 minutes. nih.govresearchgate.net

Identification of Metabolites and Bioactivation Centers

Through in vitro HLM incubations and subsequent analysis, six phase I metabolites of this compound have been characterized, resulting from hydroxylation, oxidation, and N-demethylation reactions. royalsocietypublishing.orgresearchgate.netnih.govdatadryad.org The fragmentation patterns observed in mass spectrometry are used to identify the structural changes occurring in this compound during metabolism. royalsocietypublishing.org

Initial hypotheses suggested that the azepane ring or the terminal dimethylamino group, both containing tertiary nitrogen atoms, could be sites of bioactivation leading to iminium ion intermediates. royalsocietypublishing.org However, studies have unexpectedly found that the azepane ring was not bioactivated. royalsocietypublishing.orgresearchgate.netnih.govdatadryad.orgroyalsocietypublishing.org Instead, the primary bioactivation center was identified as the carbon atom located between the aliphatic linear tertiary amine and the electron-withdrawing butenoyl amide group. royalsocietypublishing.orgresearchgate.netnih.govdatadryad.orgresearchgate.netroyalsocietypublishing.orgresearchgate.net

Formation of Reactive Intermediates

The metabolism of this compound in HLMs has been shown to generate reactive intermediates. royalsocietypublishing.orgresearchgate.netnih.gov These intermediates are often unstable and can potentially form covalent bonds with biological macromolecules like DNA and proteins, which is considered an initial step in drug-induced organ toxicity. royalsocietypublishing.orgmdpi.com

To identify these transient reactive intermediates, trapping agents like potassium cyanide have been used in HLM incubation experiments. royalsocietypublishing.orgresearchgate.netnih.govdatadryad.orgroyalsocietypublishing.org Potassium cyanide acts as a nucleophile, capturing the reactive iminium intermediates to form stable cyano adducts that can then be characterized by mass spectrometry. royalsocietypublishing.orgmdpi.com Two such reactive iminium ions and their corresponding bioactivation mechanisms have been characterized for this compound. royalsocietypublishing.orgresearchgate.netnih.govdatadryad.org The formation of these unstable intermediates has been linked to potential side effects observed with this compound and similar drugs. royalsocietypublishing.org

In Silico Metabolic Lability and Structural Alerts

In silico tools are utilized to predict metabolic lability and identify potential structural alerts within a compound's structure. Software packages like StarDrop, which includes modules such as WhichP450 and DEREK (Deductive Estimation of Risk from Existing Knowledge), are employed for this purpose. nih.govresearchgate.netglobalauthorid.com

These computational methods can propose vulnerable sites for metabolism and predict reactivity pathways. researchgate.netmdpi.com For this compound, in silico predictions have been used to evaluate its metabolic stability and identify potential structural alarms. nih.govresearchgate.net The bioactivation center identified experimentally, the carbon atom between the unsaturated conjugated system and the aliphatic linear tertiary amine, was also effectively discerned through in silico methods. nih.govresearchgate.netresearchgate.net In silico studies can suggest that modifications to specific moieties, such as the dimethylamino-butenoyl group, could potentially increase metabolic stability and improve the safety profile of synthesized derivatives. researchgate.netnih.govresearchgate.netresearchgate.net

Influence of Metabolic Pathways on Toxicity Profile

The metabolic pathways of a drug can significantly influence its toxicity profile, particularly through the formation of reactive intermediates. royalsocietypublishing.orgmdpi.com The generation of unstable reactive metabolites is hypothesized to be responsible for some of the side effects associated with this compound. royalsocietypublishing.orgresearchgate.net

Reactive intermediates can modify biological molecules through covalent bond formation, which is implicated in drug-induced toxicity. royalsocietypublishing.orgmdpi.com Therefore, the identification and characterization of these reactive metabolites are crucial for understanding potential drug-induced toxicities. royalsocietypublishing.orgmdpi.com Strategies such as blocking bioactivation centers through structural modifications like steric hindrance or isosteric replacement have been proposed as approaches to reduce the generation of reactive species and potentially mitigate toxicity. royalsocietypublishing.orgresearchgate.netnih.govdatadryad.org

Protein Binding Characteristics (e.g., Human Serum Albumin)

The binding of a drug to plasma proteins, particularly human serum albumin (HSA), is a critical factor influencing its pharmacokinetic and pharmacodynamic properties. HSA is the most abundant protein in blood serum and has significant ligand binding capabilities for various endogenous and exogenous substances, including drugs. mdpi.com

Studies have characterized the interaction between this compound and HSA using experimental techniques such as fluorescence quenching and theoretical approaches like molecular docking. royalsocietypublishing.orgresearchgate.net These studies revealed the formation of a statically formed complex between this compound and HSA. royalsocietypublishing.orgresearchgate.net

Binding constants for the HSA-Nazartinib complex have been determined using methods like Stern-Volmer, Lineweaver-Burk, and double-log formulae. royalsocietypublishing.orgresearchgate.net These values typically fall within the range of (2.34–2.81) × 104 M–1 over studied temperatures. royalsocietypublishing.orgresearchgate.net Thermodynamic analyses suggest that this compound binds spontaneously to HSA, driven by postulated electrostatic forces. royalsocietypublishing.orgresearchgate.net Molecular docking studies have indicated that this compound binds to Sudlow site I on HSA, with interactions involving hydrogen bonding and pi-H bonds, and specific amino acid residues in the binding pocket such as ARG 257, ARG 222, LYS 199, and GLU 292. royalsocietypublishing.orgresearchgate.net

Impact on Pharmacokinetics and Pharmacodynamics

Protein binding significantly impacts the pharmacokinetics and pharmacodynamics of a drug. mdpi.comroyalsocietypublishing.org Generally, only the unbound or free fraction of a drug is available to permeate biological membranes, reach target sites, exert pharmacological activity, and undergo metabolism and excretion. plos.orgnih.gov

High protein binding can reduce the free concentration of a drug, affecting its distribution, elimination rate, and ultimately its bioavailability. mdpi.complos.orgnih.gov While high protein binding can potentially limit the concentration of free drug available to act on targets, it can also influence distribution and potentially lead to selective accumulation in certain tissues. plos.org

The extent of protein binding can be influenced by factors such as protein concentration, pH, metabolic abnormalities, and the presence of competing substances. nih.gov For drugs that are highly protein bound (e.g., >90%), changes in protein binding can have a more pronounced effect on the free drug concentration. nih.gov The binding characteristics of this compound to HSA, as indicated by the binding constants, suggest a notable interaction that would influence its distribution and the fraction of drug available for therapeutic action and metabolism in vivo. royalsocietypublishing.orgresearchgate.net

Biomarker Research and Patient Selection Strategies

EGFR Mutation Status as a Predictive Biomarker

EGFR mutation status is a primary predictive biomarker for response to EGFR TKIs, including nazartinib. This compound is specifically designed to inhibit EGFR with activating mutations, such as L858R and exon 19 deletions, as well as the acquired resistance mutation T790M. medkoo.comguidetopharmacology.orggoogle.com Clinical trials for this compound primarily enroll patients with advanced NSCLC harboring EGFR mutations. clinicaltrials.eu The presence of these specific EGFR mutations is a key criterion for patient selection in this compound studies. google.commycancergenome.org

In preclinical studies, this compound demonstrated potent inhibition of EGFR phosphorylation in cell lines harboring activating EGFR mutations (e.g., L858R, exon 19 deletions) and T790M mutations. medkoo.com Clinical data has shown this compound to be active in patients with EGFR T790M-positive NSCLC who were naive to third-generation EGFR TKIs, with reported objective response rates and median progression-free survival. google.comresearchgate.netulpgc.es Studies have also investigated this compound in patients with treatment-naïve EGFR-mutant NSCLC. larvol.commemoinoncology.com

Emerging Biomarkers for this compound Response and Resistance

Despite the initial efficacy of third-generation EGFR TKIs like this compound, acquired resistance inevitably occurs due to heterogeneous mechanisms. researchgate.netmdpi.com Understanding these mechanisms and identifying associated biomarkers is critical for developing strategies to overcome resistance.

Mechanisms of acquired resistance to third-generation EGFR TKIs are complex and include alterations in the EGFR signaling pathway (e.g., EGFR tertiary mutations like C797S and amplification), activation of aberrant bypassing pathways, downstream pathway activation, and histological/phenotypic transformations. researchgate.netlarvol.commdpi.com

Emerging resistance biomarkers observed with third-generation EGFR TKIs, which may also be relevant for this compound, include:

EGFR tertiary mutations: The C797S mutation is a known resistance mechanism to some third-generation EGFR TKIs, particularly when it occurs in conjunction with T790M. researchgate.netmdpi.commemoinoncology.com Other EGFR mutations like G724S have also been detected after progression on this compound. memoinoncology.com

Bypass Pathway Activation: Amplification or activation of alternative receptor tyrosine kinases and signaling pathways can bypass EGFR inhibition. These include MET amplification, HER2 amplification, HER3 upregulation, aberrant IGF-1R activation, and alterations in the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. larvol.commdpi.commemoinoncology.comamegroups.org MET amplification has been identified as a major resistance mechanism to other third-generation EGFR TKIs and is a potential bypass mechanism relevant to this compound resistance. memoinoncology.comamegroups.org

Other genetic alterations: Mutations or alterations in genes such as KRAS, NRAS, BRAF fusions, and mTOR deletion alterations have also been detected in patients progressing on third-generation EGFR TKIs. mdpi.commemoinoncology.com TP53 mutations have also been shown to influence responsiveness to EGFR TKIs. mdpi.com

Research is ongoing to identify these emerging biomarkers and their clinical significance in the context of this compound treatment. A comprehensive biomarker-driven approach may help identify patients more likely to benefit from this compound, potentially in combination therapies. ascopubs.orgresearchgate.net

Liquid Biopsy Applications in Monitoring Treatment Response and Resistance

Liquid biopsy, typically involving the analysis of circulating tumor DNA (ctDNA) from blood samples, offers a less invasive approach compared to tissue re-biopsy for monitoring treatment response and identifying resistance mechanisms in patients with NSCLC. ilcn.orgnih.govresearchgate.net

Liquid biopsy can be used to:

Detect targetable mutations: Before starting treatment, liquid biopsy can help identify EGFR mutations, including T790M, particularly when a tissue biopsy is insufficient or difficult to obtain. nih.govresearchgate.net

Monitor disease evolution: Serial liquid biopsies can provide real-time monitoring of the tumor's genomic landscape during treatment, potentially anticipating progression and identifying the emergence of resistance clones. ilcn.orgnih.gov

Identify resistance mechanisms: Upon progression, liquid biopsy can detect acquired genetic alterations, such as EGFR tertiary mutations, MET amplification, or mutations in other genes, which can inform subsequent treatment decisions. memoinoncology.comilcn.orgnih.gov

Studies investigating resistance to third-generation EGFR TKIs, including this compound, have utilized liquid biopsy to analyze genetic characteristics at the time of progression. researchgate.netmemoinoncology.com Analysis of ctDNA has shown that resistance mechanisms can be heterogeneous, with the emergence of both T790M-dependent and -independent clones. researchgate.net Liquid biopsy can reveal the complexity and heterogeneity of tumor genomics at resistance. ilcn.org

While liquid biopsy is a valuable tool, it has limitations, such as the potential for false negatives if the tumor does not shed sufficient ctDNA. nih.gov However, its ability to provide dynamic information on resistance mechanisms makes it an important tool in the management of patients treated with EGFR TKIs like this compound. ilcn.orgnih.gov

Histologic Transformation as a Resistance Marker

Histologic transformation, most commonly from NSCLC adenocarcinoma to small cell lung cancer (SCLC), is a recognized mechanism of acquired resistance to EGFR TKIs, including third-generation agents. researchgate.netlarvol.commdpi.comamegroups.orgresearchgate.netjci.org

This transformation can occur in a subset of patients treated with EGFR inhibitors. mdpi.comresearchgate.net Despite the change in histology, the original EGFR activating mutation is often retained. jci.org Histologic transformation to SCLC accounts for a percentage of EGFR TKI resistance cases. jci.org Other reported transformations include squamous cell carcinoma, large-cell neuroendocrine carcinoma, or sarcomatoid carcinoma. mdpi.com

When histologic transformation is suspected as a mechanism of resistance, a tissue re-biopsy is crucial for accurate diagnosis and to guide subsequent treatment, which may involve chemotherapy regimens typically used for SCLC. mdpi.comresearchgate.net This highlights the importance of tissue analysis in understanding the full spectrum of resistance mechanisms. memoinoncology.com

Here is a summary table of some key biomarkers discussed in the context of this compound and EGFR-mutant NSCLC:

| Biomarker Category | Specific Biomarker(s) | Relevance to this compound | Detection Method(s) |

| Predictive Biomarkers | EGFR Activating Mutations (Exon 19 Deletions, L858R) | Primary selection criterion for this compound treatment. Predicts initial sensitivity. google.commycancergenome.org | Tissue biopsy, Liquid biopsy nih.gov |

| EGFR T790M Mutation | This compound targets this common resistance mutation. Predicts response in previously treated patients. medkoo.comgoogle.comresearchgate.net | Tissue biopsy, Liquid biopsy nih.gov | |

| Emerging Resistance Biomarkers | EGFR Tertiary Mutations (e.g., C797S, G724S) | Can mediate resistance to third-generation TKIs. Detected upon progression. researchgate.netmdpi.commemoinoncology.com | Tissue biopsy, Liquid biopsy memoinoncology.com |

| MET Amplification | A significant bypass resistance mechanism. memoinoncology.comamegroups.org | Tissue biopsy, Liquid biopsy memoinoncology.com | |

| HER2 Amplification | Potential bypass resistance mechanism. larvol.commdpi.com | Tissue biopsy, Liquid biopsy | |

| Other Bypass Pathway Alterations (e.g., HER3, IGF-1R, RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) | Can contribute to acquired resistance. larvol.commdpi.com | Tissue biopsy, Liquid biopsy | |

| Other Genetic Alterations (e.g., KRAS, NRAS, BRAF fusions, mTOR alterations) | Detected in some patients upon progression. mdpi.commemoinoncology.com | Tissue biopsy, Liquid biopsy memoinoncology.com | |

| TP53 Mutations | Can influence responsiveness to EGFR TKIs. mdpi.com | Tissue biopsy, Liquid biopsy | |

| Resistance Mechanism (Histologic) | Histologic Transformation (e.g., to SCLC) | A mechanism of acquired resistance requiring tissue confirmation. mdpi.comresearchgate.netjci.org | Tissue biopsy |

Note: The request for "interactive data tables" cannot be fully met in this text-based format. The table above presents the data in a structured format.

Future Directions and Translational Research

Development of Next-Generation EGFR-TKIs

Nazartinib is considered a third-generation EGFR-TKI, developed to address limitations of earlier generations, particularly the emergence of the T790M resistance mutation. guidetopharmacology.orguniversiteitleiden.nloncotarget.com While this compound has shown efficacy against EGFR-activating and T790M mutations, the development of resistance remains an challenge. oncotarget.combohrium.comd-nb.info Future directions in this area involve the ongoing research into and design of subsequent generations of EGFR inhibitors aimed at overcoming emerging resistance mechanisms, such as the C797S mutation, which can confer resistance to third-generation TKIs like osimertinib and this compound. bohrium.comd-nb.infonih.gov Although this compound is a third-generation agent, the continuous pursuit of even more potent and resistance-evading EGFR inhibitors represents a broader future direction within the field of EGFR-mutant NSCLC treatment.

Novel Combination Therapy Strategies

A significant area of future research for this compound involves its use in combination with other therapeutic agents to enhance efficacy and circumvent resistance. Clinical trials are actively investigating this compound in combination with other targeted therapies. For instance, studies are exploring combinations with capmatinib, a MET inhibitor, in patients with EGFR-mutant NSCLC. clinicaltrials.eunih.gov This strategy aims to address MET amplification, a known bypass resistance pathway to EGFR-TKIs. frontiersin.org Another combination under investigation is with TNO155, a SHP2 inhibitor, in patients with advanced EGFR-mutant solid tumors. clinicaltrials.euresearchgate.net These combination approaches seek to target multiple signaling pathways involved in cancer growth and resistance, potentially leading to more durable responses. clinicaltrials.eufrontiersin.org The MARIPOSA trial (NCT04487080) is also evaluating the combination of amivantamab and this compound in treatment-naive EGFR-mutant NSCLC. ajmc.com

Here is a table summarizing some of the combination therapies being investigated with this compound:

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

Integrating multi-omics data is crucial for gaining a more comprehensive understanding of the mechanisms underlying response and resistance to EGFR-TKIs like this compound. Genomic studies, including analysis of tissue and liquid biopsies, are essential for identifying candidate resistance pathways. bohrium.com Multi-omics approaches can reveal complex interactions between different molecular alterations and their impact on drug sensitivity. nih.gov For instance, co-occurrence of EGFR mutations with alterations in other genes like KRAS, ALK, or ROS1 can influence the predicted response to EGFR-TKIs. nih.gov By analyzing genomic, transcriptomic, proteomic, and other omics data, researchers can potentially identify biomarkers that predict response to this compound, understand how resistance develops at a molecular level, and identify new targets for combination therapies. nih.gov

Translational Research from Preclinical Models to Clinical Application

Translational research is vital for bridging the gap between preclinical discoveries and clinical applications of this compound. This involves rigorous testing of this compound in preclinical models, such as cell lines and animal models, to evaluate its safety, pharmacokinetic properties, and efficacy against various EGFR mutations and resistance mechanisms. researchgate.netnovartis.comvhio.net Preclinical studies have demonstrated this compound's mutant-specific and wild-type sparing characteristics. researchgate.netresearchgate.net Data from these models inform the design of clinical trials and help identify patient populations most likely to benefit from this compound. novartis.com Translational research also involves developing biomarkers and assays to monitor treatment response and resistance in patients, ensuring that findings from preclinical studies are relevant and applicable in the clinical setting. novartis.com Studies have shown this compound's activity in preclinical models, including those with EGFR exon 20 insertions and models that developed resistance to first-generation EGFR inhibitors via cMET activation. researchgate.netresearchgate.net

Personalized Medicine Approaches in EGFR-Mutant NSCLC Treatment

The future of EGFR-mutant NSCLC treatment with agents like this compound lies in personalized medicine approaches. This involves tailoring treatment decisions based on the individual patient's specific tumor characteristics, including the precise EGFR mutation profile and the presence of other co-occurring genetic alterations. nih.gov Identifying biomarkers through multi-omics profiling can help predict which patients are most likely to respond to this compound monotherapy or specific combination regimens. nih.gov Personalized medicine also encompasses considering factors such as the presence of brain metastases, as this compound has shown promising activity in this setting. universiteitleiden.nllarvol.comgoogle.com By integrating comprehensive molecular profiling with clinical data, personalized treatment strategies can be developed to optimize efficacy, minimize toxicity, and overcome resistance in a patient-specific manner.

Compound Names and PubChem CIDs:

Q & A

Q. What experimental models are most appropriate for evaluating Nazartinib’s efficacy against EGFR mutations, and how should they be validated?

Answer: Preclinical studies often use Ba/F3 cells transduced with specific EGFR mutations (e.g., exon 20 insertions) to assess this compound’s inhibitory activity via MTS assays measuring IC50 values . Xenograft models (e.g., NCI-H1975 tumors in mice) validate in vivo efficacy, with tumor regression metrics and phosphorylated EGFR/Rb suppression as endpoints . Validation requires comparing results to wild-type EGFR controls to calculate selectivity indices (SI), ensuring therapeutic windows are clinically relevant .

Q. How does this compound’s mechanism of action differ from earlier-generation EGFR-TKIs in targeting resistance mutations like T790M?

Answer: this compound, a third-generation EGFR-TKI, covalently binds C797 residues, selectively inhibiting T790M and exon 20 insertion mutants while sparing wild-type EGFR. Methodologically, this is confirmed via kinase inhibition assays and crystallography. Unlike first-/second-generation TKIs (e.g., erlotinib), this compound’s SI values for mutant vs. wild-type EGFR are significantly lower, reducing off-target toxicity .

Q. What statistical frameworks are critical for analyzing dose-response relationships in this compound studies?

Answer: Dose-response curves (e.g., log-inhibitory models) and nonlinear regression analyses (e.g., four-parameter logistic curves) are essential. For combination therapies, synergy scores (e.g., Chou-Talalay method) quantify additive vs. antagonistic effects. In vivo studies use repeated-measures ANOVA to compare tumor regression across dose cohorts .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s efficacy data between monotherapy and combination regimens?

Answer: Contradictions arise when high-dose monotherapy (e.g., 30 mg/kg in xenografts) achieves maximal efficacy, obscuring combination benefits observed at lower doses. To address this, researchers should:

Q. What methodological considerations are necessary to optimize this compound’s therapeutic window in heterogeneous EGFR mutation contexts?

Answer: Therapeutic windows depend on mutation-specific IC50 ratios (mutant vs. wild-type EGFR). For rare mutations (e.g., G719S/L861Q), researchers must:

- Prioritize high-throughput mutagenesis screens to profile this compound’s sensitivity.

- Validate findings in patient-derived xenografts (PDXs) with orthogonal sequencing to confirm mutation clonality.

- Integrate pharmacokinetic/pharmacodynamic (PK/PD) models to adjust dosing for mutations with higher IC50 values (e.g., H773_V774insNPH) .

Q. How can researchers design studies to address conflicting data on this compound’s activity against exon 20 insertions compared to osimertinib?

Answer: Discrepancies arise due to mutation-specific variability (e.g., A763_Y764insFQEA vs. H773_V774insNPH). To reconcile these:

Q. What strategies ensure reproducibility in preclinical studies evaluating this compound’s combination with CDK4/6 inhibitors?

Answer: Key steps include:

- Standardizing ribociclib co-dosing schedules (e.g., intermittent vs. continuous) in xenografts.

- Reporting tumor harvest timelines relative to treatment phases to account for rebound growth.

- Adhering to NIH preclinical guidelines (e.g., blinding, randomization, power analysis) to minimize bias .

Methodological Frameworks

- Data Interpretation: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions on this compound’s mutation-specific efficacy .

- Experimental Design: Apply PICO (Population/Problem, Intervention, Comparison, Outcome) to structure studies comparing this compound to other TKIs .

- Conflict Resolution: Leverage systematic reviews and meta-analyses to contextualize contradictory findings, emphasizing mutation subtypes and model systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。